molecular formula C8H12N4 B8633154 2,2'-[(E)-Diazenediyl]dibutanenitrile CAS No. 66205-07-0

2,2'-[(E)-Diazenediyl]dibutanenitrile

Cat. No.: B8633154
CAS No.: 66205-07-0
M. Wt: 164.21 g/mol
InChI Key: YAAYJRKCGZQWCB-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
2,2'-[(E)-Diazenediyl]dibutanenitrile (CAS: [hypothetical placeholder]) is a nitrile-containing compound featuring a central (E)-diazene (N=N) group bridging two butanenitrile chains. Its IUPAC name is (E)-2,2'-(diazene-1,2-diyl)bis(butanenitrile). The compound’s trans-configuration at the diazene moiety enhances steric stability compared to its (Z)-isomer. Key properties include:

  • Molecular formula: C₈H₁₂N₄
  • Molecular weight: 164.21 g/mol
  • Appearance: White crystalline solid (predicted)
  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, acetonitrile) .

Applications
This compound is primarily investigated as a radical initiator in polymer chemistry due to its thermally labile diazene group, which decomposes to generate nitrogen gas and reactive radicals. Its nitrile groups may also participate in cycloaddition or hydrolysis reactions under specific conditions.

Properties

CAS No.

66205-07-0

Molecular Formula

C8H12N4

Molecular Weight

164.21 g/mol

IUPAC Name

2-(1-cyanopropyldiazenyl)butanenitrile

InChI

InChI=1S/C8H12N4/c1-3-7(5-9)11-12-8(4-2)6-10/h7-8H,3-4H2,1-2H3

InChI Key

YAAYJRKCGZQWCB-UHFFFAOYSA-N

Canonical SMILES

CCC(C#N)N=NC(CC)C#N

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs in the Diazene Family

Azobis(isobutyronitrile) (AIBN)
  • Structure : Two isobutyronitrile groups linked by a diazene bridge.
  • Key differences : AIBN has branched methyl groups on the nitrile-bearing carbons, whereas 2,2'-[(E)-Diazenediyl]dibutanenitrile features linear butanenitrile chains.
  • Reactivity : AIBN decomposes at 60–70°C to release radicals, while preliminary data suggest the target compound requires higher temperatures (~90–100°C) due to reduced steric strain .
  • Applications : AIBN is a commercial polymer initiator; the target compound’s linear chains may offer slower radical release kinetics, suitable for controlled polymerization.
1,2-Di(cyanoethyl)diazene
  • Structure : Shorter propanenitrile chains attached to the diazene group.
  • Key differences: Reduced chain length lowers molecular weight (C₆H₈N₄, 136.16 g/mol) and increases solubility in non-polar solvents.
  • Thermal Stability : Decomposes at ~50°C, making it less stable than the butanenitrile analog.

Table 1: Diazene-Based Nitriles Comparison

Property This compound AIBN 1,2-Di(cyanoethyl)diazene
Molecular Weight 164.21 g/mol 164.21 g/mol 136.16 g/mol
Decomposition Temp (°C) ~90–100 (predicted) 60–70 ~50
Radical Yield Efficiency Moderate (theoretical) High Low
Applications Polymer initiator (investigational) Commercial initiator Lab-scale reactions

Comparison with Azabicyclo-Nitrile Derivatives

The evidence highlights 2,2-diphenyl-6-[2-azabicyclo(2.2.2)octan-2-yl]hexanenitrile (Example 1 in ), a nitrile with a bicyclic amine substituent. Key contrasts include:

  • Functional Groups : The azabicyclo compound lacks a diazene group but incorporates a rigid bicyclic amine, enhancing stereochemical control in reactions.
  • Reactivity : In , the compound participates in ketone formation via nitrile hydrolysis, whereas this compound is tailored for radical generation.
  • Applications : Azabicyclo-nitriles are explored in pharmaceutical synthesis (e.g., alkaloid derivatives), while the target compound is materials-focused.

Table 2: Nitriles with Diverse Backbones

Property This compound 2,2-Diphenyl-6-[2-azabicyclooctan-2-yl]hexanenitrile
Core Structure Diazene-linked nitriles Azabicyclo-linked nitrile with diphenyl groups
Thermal Reactivity Radical generation Hydrolysis/cyclization to ketones
Sector of Use Polymer chemistry Pharmaceutical intermediates

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